molecular formula C15H10BrFN2 B11795395 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B11795395
M. Wt: 317.15 g/mol
InChI Key: OFAGYYYEZILOCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on the other phenyl ring, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-bromoacetophenone with 4-fluorophenylhydrazine in the presence of a base such as potassium carbonate in ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazole compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (ethanol, dimethylformamide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (tin(II) chloride, iron powder), acidic conditions (hydrochloric acid).

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

    3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole: Contains an additional chlorine atom.

    3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone: Contains a sulfonyl group instead of a pyrazole ring.

Uniqueness

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H10BrFN2

Molecular Weight

317.15 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C15H10BrFN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

OFAGYYYEZILOCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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